

Application Note: 1H and 13C NMR Assignment of 2-Methylnicotinic Acid

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Compound of Interest		
Compound Name:	2-Methylnicotinic acid	
Cat. No.:	B120074	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) assignment of **2-Methylnicotinic acid**. It includes comprehensive data tables, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

2-Methylnicotinic acid, also known as 2-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative. As with many substituted heterocyclic compounds, unambiguous structural confirmation is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the assignment of the 1H and 13C NMR spectra of **2-Methylnicotinic acid**.

Predicted NMR Data

Due to the limited availability of fully assigned experimental spectra in public databases, the following data tables are based on analysis of a closely related compound, methyl 2-methylnicotinate, combined with established knowledge of NMR substituent effects and spectral prediction.

1H NMR Data



The expected 1H NMR spectrum of **2-Methylnicotinic acid** in DMSO-d6 is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
H-4	~8.10	dd	J = 7.8, 1.8	1H
H-5	~7.30	dd	J = 7.8, 4.8	1H
H-6	~8.60	dd	J = 4.8, 1.8	1H
2-CH₃	~2.75	S	-	3H
3-СООН	>12	br s	-	1H

Note: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on concentration and temperature and often appears as a broad singlet.

13C NMR Data

The predicted 13C NMR chemical shifts for **2-Methylnicotinic acid** in DMSO-d6 are presented in Table 2.

Carbon Assignment	Chemical Shift (δ) (ppm)
C-2	~158
C-3	~128
C-4	~138
C-5	~124
C-6	~152
2-CH₃	~22
3-СООН	~168



Experimental Protocols

This section outlines a standard protocol for the acquisition of 1H and 13C NMR spectra of **2-Methylnicotinic acid**.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of 2-Methylnicotinic acid for 1H NMR and 50-100 mg for 13C NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many carboxylic acids.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Referencing: The residual solvent peak of DMSO-d6 at δ ~2.50 ppm for 1H NMR and δ ~39.52 ppm for 13C NMR can be used as an internal reference.

NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- 13C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.



- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing

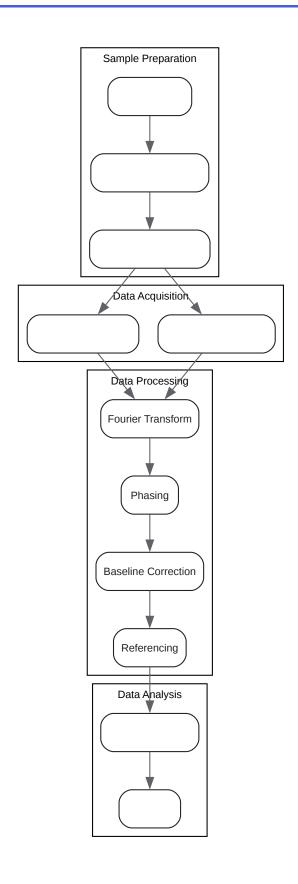
- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the spectrum using the residual solvent peak.
- Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR analysis.

Caption: Molecular structure of **2-Methylnicotinic acid** with atom numbering for NMR assignment.





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Caption: Workflow for NMR data acquisition and analysis of 2-Methylnicotinic acid.







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